Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a subject of interest in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps. One common method starts with the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. This intermediate is then converted to diethyl (2R,3R)-2,3-epoxysuccinate, followed by nucleophilic cleavage of the epoxide by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield dihydroxylated products .
Scientific Research Applications
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Shares the pyridine and pyrrolidine rings but differs in the substituents on the rings.
Anabasine: Another alkaloid with a similar structure but different biological activity.
Uniqueness
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry and the presence of the dihydroxybutanedioate moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3275-73-8 |
---|---|
Molecular Formula |
C14H20N2O6 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 |
InChI Key |
QLDPCHZQQIASHX-MSDAVRDESA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.